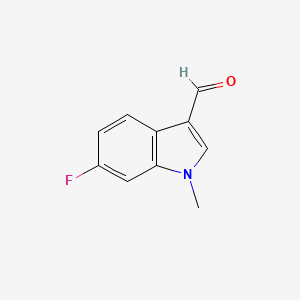
6-氟-1-甲基-1H-吲哚-3-甲醛
概述
描述
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is a fluorinated indole derivative. Indole derivatives are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
科学研究应用
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
生化分析
Biochemical Properties
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, have been shown to inhibit protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can interact with cytochrome P450 enzymes, affecting the metabolism of other molecules within the cell .
Cellular Effects
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde may affect the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde has been shown to inhibit the activity of certain protein kinases by binding to their active sites . Additionally, it can modulate the expression of genes involved in apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have indicated that indole derivatives can be relatively stable under specific conditions, but may degrade over time when exposed to light or heat . Long-term exposure to 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde in in vitro or in vivo studies has shown potential effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolic pathways can affect the compound’s activity and efficacy, as well as its potential side effects. Additionally, 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde may influence metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by various transporters, affecting its localization and accumulation within different cellular compartments . The distribution of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde can influence its biological activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde typically involves the fluorination of indole derivatives. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
化学反应分析
Types of Reactions
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 6-Fluoro-1-methyl-1H-indole-3-carboxylic acid.
Reduction: 6-Fluoro-1-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .
相似化合物的比较
Similar Compounds
1H-Indole-3-carbaldehyde: A non-fluorinated analog with similar chemical properties but lower lipophilicity and metabolic stability.
6-Fluoroindole-3-carboxaldehyde: A closely related compound with a similar structure but lacking the methyl group at the 1-position.
Uniqueness
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the fluorine atom and the methyl group, which enhance its chemical stability, lipophilicity, and biological activity compared to its analogs .
属性
IUPAC Name |
6-fluoro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKABDVTBNOGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424660 | |
| Record name | 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441715-93-1 | |
| Record name | 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
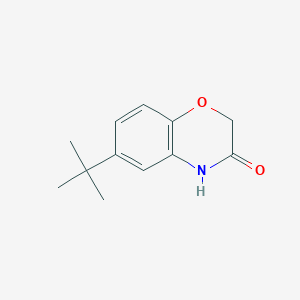
![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)
![1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B1309961.png)
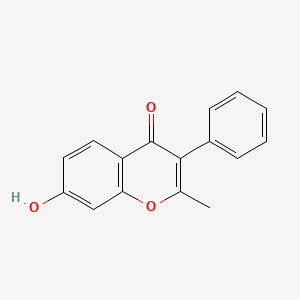

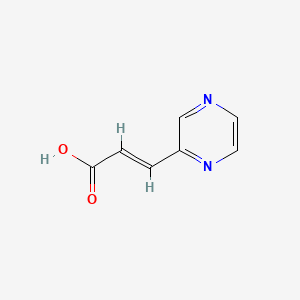
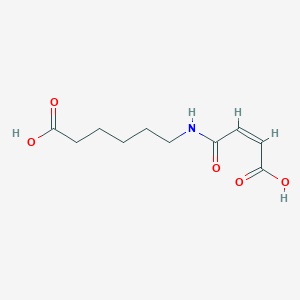
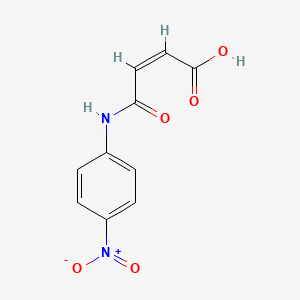
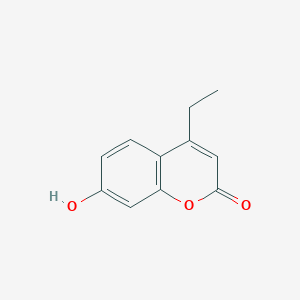
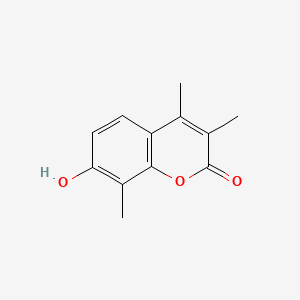
![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)
